2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.402. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a piperidine ring, like “2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one”, are often involved in interactions with various receptors in the body due to their ability to mimic the structure of many bioactive molecules .
Biochemical pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. It could potentially be involved in a wide range of pathways due to the structural diversity of piperidine derivatives .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. Piperidine derivatives are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives.
Properties
IUPAC Name |
2-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-17(20-7-6-19-13)23-8-4-14(5-9-23)10-24-16(26)3-2-15(22-24)25-12-18-11-21-25/h2-3,6-7,11-12,14H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUVWMJUOKLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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